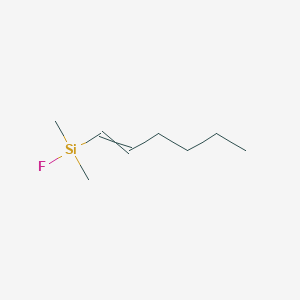
Fluoro(hex-1-EN-1-YL)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro(hex-1-EN-1-YL)dimethylsilane: is an organosilicon compound with the molecular formula C8H17FSi . It is characterized by the presence of a fluoroalkyl group attached to a dimethylsilane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluoro(hex-1-EN-1-YL)dimethylsilane typically involves the reaction of hex-1-ene with a fluorinating agent in the presence of a dimethylsilane source. One common method is the hydrosilylation of hex-1-ene with dimethylchlorosilane, followed by fluorination using a suitable fluorinating agent such as Selectfluor .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Fluoro(hex-1-EN-1-YL)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Fluoro-substituted organosilicon compounds.
Scientific Research Applications
Fluoro(hex-1-EN-1-YL)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as coatings and polymers.
Mechanism of Action
The mechanism of action of Fluoro(hex-1-EN-1-YL)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluoro group can engage in nucleophilic substitution, while the dimethylsilane moiety can undergo hydrosilylation and other silicon-based reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Fluoro(1-hexen-2-yl)dimethylsilane: Similar structure but with a different position of the fluoro group.
Trimethylsilyl-substituted alkenes: Compounds with similar silicon-based functional groups but different alkyl chains.
Properties
CAS No. |
188762-04-1 |
|---|---|
Molecular Formula |
C8H17FSi |
Molecular Weight |
160.30 g/mol |
IUPAC Name |
fluoro-hex-1-enyl-dimethylsilane |
InChI |
InChI=1S/C8H17FSi/c1-4-5-6-7-8-10(2,3)9/h7-8H,4-6H2,1-3H3 |
InChI Key |
YOFZNWOAQDFDDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C[Si](C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


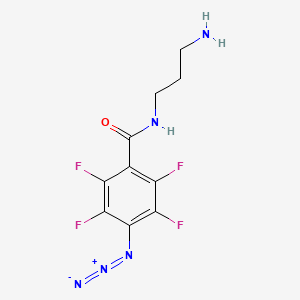
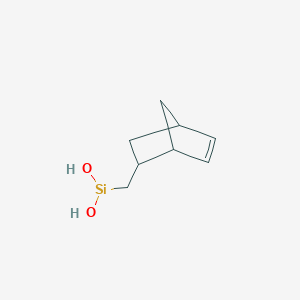
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)
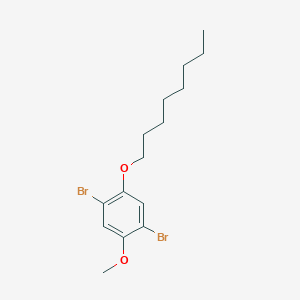
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)

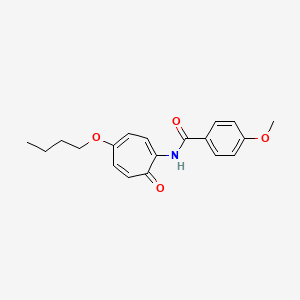
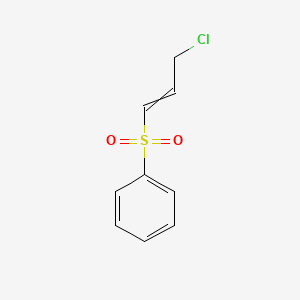
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)

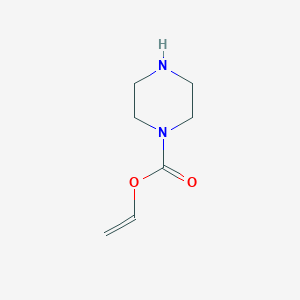
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
